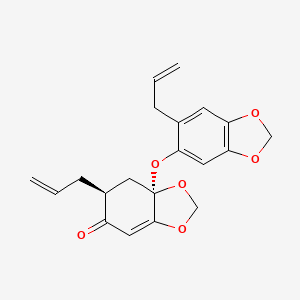

Didymochlaenone B

CAS No.:

Cat. No.: VC1881556

Molecular Formula: C20H20O6

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20O6 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | (6S,7aR)-6-prop-2-enyl-7a-[(6-prop-2-enyl-1,3-benzodioxol-5-yl)oxy]-6,7-dihydro-1,3-benzodioxol-5-one |

| Standard InChI | InChI=1S/C20H20O6/c1-3-5-13-7-17-18(23-11-22-17)9-16(13)26-20-10-14(6-4-2)15(21)8-19(20)24-12-25-20/h3-4,7-9,14H,1-2,5-6,10-12H2/t14-,20-/m0/s1 |

| Standard InChI Key | TXLALJSADHIRMA-XOBRGWDASA-N |

| Isomeric SMILES | C=CC[C@H]1C[C@@]2(C(=CC1=O)OCO2)OC3=CC4=C(C=C3CC=C)OCO4 |

| SMILES | C=CCC1CC2(C(=CC1=O)OCO2)OC3=CC4=C(C=C3CC=C)OCO4 |

| Canonical SMILES | C=CCC1CC2(C(=CC1=O)OCO2)OC3=CC4=C(C=C3CC=C)OCO4 |

Introduction

Discovery and Botanical Source

Didymochlaenone B was first isolated from Didymochlaena truncatula (Sw.) J. Sm (Dryopteridaceae), a plant species found in the Madagascar rainforests. This discovery was made as part of an International Cooperative Biodiversity Group (ICBG) program investigating bioactive molecules from Madagascar rainforests . The compound was obtained from a second collection of D. truncatula roots gathered near the Zahamena National Park in Toamasina Province, Madagascar (geographical coordinates: 17.30.25S; 48.46.03E, at an elevation of approximately 860 meters) . This fern species has emerged as a valuable botanical source for novel compounds with potential medicinal properties.

The initial investigation of D. truncatula led to the isolation of two cytotoxic alkaloids, while a subsequent plant collection yielded several different compounds, including three lignan derivatives. Among these lignan derivatives were the previously uncharacterized compounds didymochlaenone A (1) and didymochlaenone B (2) . This discovery highlights the chemical diversity present within this single plant species and underscores the importance of extensive phytochemical investigation of understudied plant taxa.

Chemical Structure and Properties

Structural Characteristics

Didymochlaenone B is a lignan derivative with a molecular formula of C20H21O6, as determined by high-resolution fast atom bombardment mass spectrometry (HRFABMS) . The molecular weight of this compound was calculated to be 357.1338, with the experimental value found to be 357.1356 . The structural elucidation of didymochlaenone B was accomplished through extensive interpretation of one- and two-dimensional NMR spectroscopic data, revealing its unique molecular architecture .

Physical Properties

Didymochlaenone B presents as a colorless oil with specific optical rotation [α]D22 −27.5° (c 0.08, EtOH), indicating its optically active nature . The compound exhibits characteristic ultraviolet (UV) absorption maxima at 243 nm (log ε 4.08) and 298 nm (log ε 3.59) when measured in ethanol . These UV absorption patterns are consistent with an aromatic structure containing conjugated systems.

The infrared (IR) spectrum of didymochlaenone B displays several characteristic absorption bands at 2921, 1653, 1502, 1482, 1345, 1259, 1185, 1037, and 918 cm-1 . The band at 1653 cm-1 is particularly noteworthy as it indicates the presence of an α,β-unsaturated ketone moiety within the molecular structure.

Spectroscopic Data

The circular dichroism (CD) spectral data for didymochlaenone B revealed specific optical rotations at different wavelengths: [θ]236.4 +38.2, [θ]247.4 −12.3, and [θ]316.2 −2.3 . These CD measurements provide valuable information about the compound's absolute configuration and three-dimensional structure.

Isolation and Characterization Methods

Extraction Procedure

The isolation of didymochlaenone B involved a systematic extraction and fractionation process. Field-dried plant material was ground using a hammer mill and subsequently extracted by overnight percolation at room temperature with ethanol to obtain the crude extract designated as MG 1736B . This extract was subjected to liquid-liquid partitioning between methanol-water (9:1) and hexane, followed by dilution to 50% methanol with water and extraction with dichloromethane .

Purification Process

The dichloromethane extract, which demonstrated moderate cytotoxic activity (IC50: 16 μg/mL against A2780 ovarian cancer cell line), was selected for further fractionation . This extract was subjected to flash chromatography over a C18 reverse phase column using a water-methanol gradient system to yield seven fractions . Fraction V yielded an inseparable mixture of compounds 1 and 2, which was further purified using preparative thin-layer chromatography (TLC) over silica gel developed with dichloromethane to finally obtain pure didymochlaenone B (1 mg, Rf 0.3) .

Analytical Methods

The structure of didymochlaenone B was determined through a combination of analytical techniques, including:

-

Optical rotation measurements using a Perkin-Elmer 241 polarimeter

-

IR spectroscopy using a MIDAC M-series FTIR spectrophotometer

-

UV spectroscopy on a Shimadzu UV-1201 spectrophotometer

-

CD analysis performed on a JASCO-720 spectropolarimeter

-

NMR spectroscopy utilizing JEOL Eclipse 500 and Inova 400 spectrometers

-

Mass spectrometry on a JEOL JMS-HX-110 instrument in positive ion mode

Comparison with Related Compounds

Relationship to Didymochlaenone A

Didymochlaenone B was isolated alongside didymochlaenone A from the same plant source. Both compounds are lignan derivatives with similar structural features, though they exhibit distinct physical and spectroscopic properties . Didymochlaenone A (compound 1) has a molecular formula of C20H23O5, indicating one less oxygen atom and two more hydrogen atoms compared to didymochlaenone B . Additionally, didymochlaenone A displays different optical rotation ([α]D22 +112.5°) and UV absorption patterns, suggesting significant structural differences despite their common biosynthetic origin .

Other Compounds from D. truncatula

In addition to didymochlaenones A and B, several other compounds were isolated from D. truncatula, including:

-

(−)-wikstromol (another lignan derivative)

-

(E)-3-methoxy-5-hydroxystilbene (a stilbene)

-

Stigmast-4-en-3β-ol and stigmast-4-en-3-one (stigmasterol derivatives)

Biological Activities

Cytotoxicity

While specific cytotoxicity data for isolated didymochlaenone B is limited in the available literature, the dichloromethane extract from which it was isolated showed moderate cytotoxicity against the A2780 ovarian cancer cell line with an IC50 value of 16 μg/mL . The fraction containing didymochlaenone B (Fraction V) exhibited cytotoxicity with an IC50 value of 15 μg/mL . These findings suggest potential anticancer properties, although further studies are needed to determine the specific contribution of didymochlaenone B to this activity.

Enzyme Inhibition

Extracts from Didymochlaena truncatula have demonstrated significant inhibitory activity against monoamine oxidase A (MAO-A), with 82.61% inhibition at a concentration of 100 μg/mL . While this activity cannot be directly attributed to didymochlaenone B alone, it indicates that compounds present in this plant species, potentially including didymochlaenone B, may possess neurobiologically relevant properties.

Structure-Activity Relationships

The unique chemical structure of didymochlaenone B, particularly its lignan scaffold and functional groups such as the α,β-unsaturated ketone moiety, may contribute to its biological activities. Lignans are known to possess various biological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities. The specific structural features of didymochlaenone B, including its stereochemistry and functional group arrangement, likely influence its biological activity profile.

Analytical Data Table

The following table summarizes the key analytical data available for didymochlaenone B:

| Parameter | Value |

|---|---|

| Molecular Formula | C20H21O6 |

| Molecular Weight (calculated) | 357.1338 |

| Physical State | Colorless oil |

| Optical Rotation | [α]D22 −27.5° (c 0.08, EtOH) |

| UV λmax (log ε) | 243 nm (4.08), 298 nm (3.59) |

| IR νmax | 2921, 1653, 1502, 1482, 1345, 1259, 1185, 1037, 918 cm-1 |

| CD Data | [θ]236.4 +38.2, [θ]247.4 −12.3, [θ]316.2 −2.3 |

| HRFABMS m/z | 357.1356 (calculated for C20H21O6: 357.1338) |

| TLC Rf Value | 0.3 (dichloromethane) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume